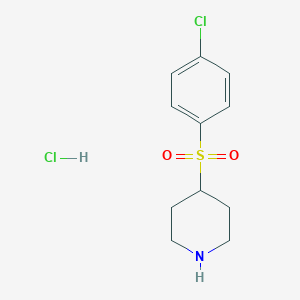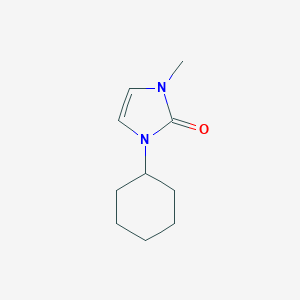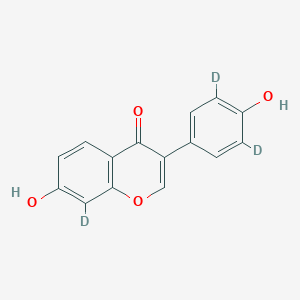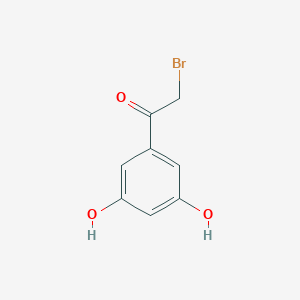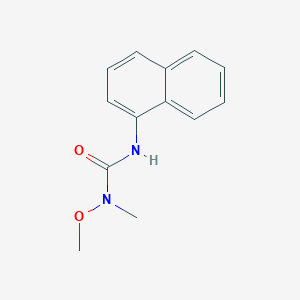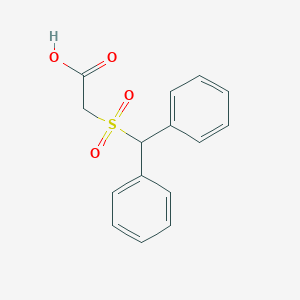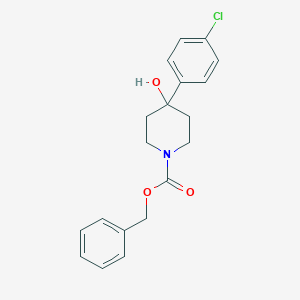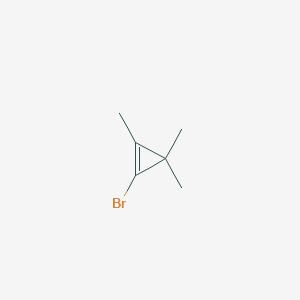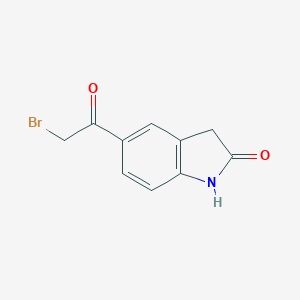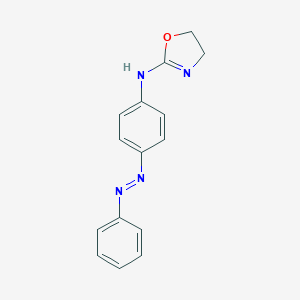
2-(p-Phenylazoanilino)-2-oxazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(p-Phenylazoanilino)-2-oxazoline, commonly known as PAO, is a chemical compound with potential applications in scientific research. PAO is a heterocyclic compound that contains both a phenylazo and an oxazoline group. The compound has been synthesized by various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
The mechanism of action of PAO is not fully understood. It is believed that the compound interacts with amino acids and proteins through hydrogen bonding and electrostatic interactions. PAO has been shown to bind to the active site of enzymes and to inhibit their activity. The compound has also been shown to induce conformational changes in proteins.
Biochemical and Physiological Effects:
PAO has been shown to have biochemical and physiological effects. The compound has been shown to induce oxidative stress and to increase the production of reactive oxygen species. PAO has also been shown to inhibit the growth of cancer cells and to induce apoptosis. The compound has been shown to have anti-inflammatory properties and to reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
PAO has several advantages for lab experiments. The compound is easy to synthesize and is relatively stable. PAO is also fluorescent, which makes it useful for detection and imaging. However, there are also limitations to the use of PAO in lab experiments. The compound is toxic at high concentrations and can interfere with the activity of enzymes. PAO is also sensitive to pH and temperature, which can affect its fluorescence properties.
未来方向
There are several future directions for the study of PAO. One direction is to investigate the potential of PAO as a therapeutic agent for the treatment of cancer and inflammation. Another direction is to study the interaction of PAO with other biomolecules such as nucleic acids and carbohydrates. The development of new synthesis methods for PAO and the optimization of its properties for lab experiments are also areas of future research.
合成方法
PAO can be synthesized by various methods, including the reaction of 4-phenylazoaniline with glyoxal in the presence of sodium acetate, and the reaction of 4-phenylazoaniline with ethyl oxalate in the presence of hydrochloric acid. The yield of PAO can be increased by using a solvent such as ethanol and by optimizing the reaction conditions such as temperature and reaction time.
科学研究应用
PAO has potential applications in scientific research, particularly in the field of biochemistry. PAO has been used as a fluorescent probe to detect the presence of amino acids, peptides, and proteins. The compound has also been used to study the conformational changes of proteins and to investigate the binding properties of enzymes. PAO has also been used as a pH indicator and as a chelating agent.
属性
CAS 编号 |
102583-78-8 |
|---|---|
产品名称 |
2-(p-Phenylazoanilino)-2-oxazoline |
分子式 |
C15H14N4O |
分子量 |
266.3 g/mol |
IUPAC 名称 |
N-(4-phenyldiazenylphenyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C15H14N4O/c1-2-4-13(5-3-1)18-19-14-8-6-12(7-9-14)17-15-16-10-11-20-15/h1-9H,10-11H2,(H,16,17) |
InChI 键 |
SZVLYRDSVSNTOV-UHFFFAOYSA-N |
SMILES |
C1COC(=N1)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
规范 SMILES |
C1COC(=N1)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
同义词 |
2-(p-Phenylazoanilino)-2-oxazoline |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



